bicyclo[3.3.1]nonane-1-carboxylic acid molecular weight and logP
bicyclo[3.3.1]nonane-1-carboxylic acid molecular weight and logP
The following technical guide details the physicochemical profile, synthesis, and experimental characterization of bicyclo[3.3.1]nonane-1-carboxylic acid .
Molecular Weight, LogP, and Synthetic Methodologies
Executive Summary
Bicyclo[3.3.1]nonane-1-carboxylic acid (CAS: 17530-63-1) represents a critical bridgehead-substituted scaffold in medicinal chemistry.[1] Structurally related to adamantane but possessing a more flexible twin-chair conformation, this molecule serves as a lipophilic bioisostere for bulky hydrophobic groups (e.g., tert-butyl, adamantyl).[1] Its physicochemical profile—specifically its molecular weight and lipophilicity (logP)—positions it as an ideal candidate for modulating the blood-brain barrier (BBB) penetration and metabolic stability of drug candidates in neurodegenerative and antiviral therapeutic areas.
Physicochemical Profile
Quantitative Data Summary
The following data aggregates experimental and high-confidence computational values.
| Property | Value | Source/Method |
| Molecular Weight | 168.23 g/mol | Calculated (Formula |
| Monoisotopic Mass | 168.1150 Da | High-Res MS |
| LogP (Predicted) | 2.4 – 2.7 | XLogP3 / Consensus Models |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computational |
| H-Bond Donors / Acceptors | 1 / 2 | Structural Analysis |
| Physical State | Solid | Analog Comparison (MP > 100°C) |
Lipophilicity and Drug Design Implications
With a logP in the range of 2.4–2.7 , bicyclo[3.3.1]nonane-1-carboxylic acid falls within the optimal lipophilicity window (logP 2–3) for CNS-active agents.[1] Unlike the rigid adamantane scaffold (logP ~4.2 for the hydrocarbon), the bicyclo[3.3.1]nonane core offers a slightly lower lipophilicity profile while maintaining significant steric bulk. This allows for:
-
Enhanced Solubility: Better aqueous solubility compared to adamantane analogs.[1]
-
Metabolic Stability: The bridgehead carbons are resistant to rapid oxidative metabolism, extending half-life (
). -
Bioisosterism: It effectively mimics the spatial occupancy of a phenyl ring or tert-butyl group without the associated aromaticity or liability.[1]
Synthetic Methodologies
The synthesis of bridgehead carboxylic acids is non-trivial due to the steric hindrance preventing standard
Reaction Mechanism (Koch-Haaf)
The synthesis typically proceeds from the hydrocarbon (bicyclo[3.3.1]nonane) or its corresponding alcohol/halide.[1] The substrate is treated with formic acid in concentrated sulfuric acid.
-
Ion Generation: The precursor generates a bridgehead tertiary carbocation.
-
Carbonylation: Carbon monoxide (generated in situ from formic acid dehydration) traps the cation to form an acylium ion.[1]
-
Hydrolysis: Aqueous workup yields the carboxylic acid.
Synthesis Workflow Diagram
Caption: Koch-Haaf carbonylation pathway converting the bridgehead precursor to the target acid via acylium ion trapping.[1][2][3]
Experimental Protocol (Koch-Haaf Adaptation)
Note: This protocol is adapted from standard bridgehead carboxylation procedures (e.g., for adamantane).[1]
-
Reagents: Bicyclo[3.3.1]nonan-1-ol (1.0 eq), 98% Sulfuric Acid (
, 20 eq), 98% Formic Acid (HCOOH, 5 eq). -
Setup: Use a three-neck round-bottom flask equipped with a dropping funnel and a mechanical stirrer. Maintain temperature at 0–5°C using an ice bath.
-
Procedure:
-
Charge the flask with
and cool to 0°C. -
Simultaneously add the substrate (dissolved in minimal
or hexane if solid) and formic acid dropwise over 2 hours. Crucial: Slow addition prevents side reactions.[1] -
Vigorous evolution of CO gas will occur (perform in a fume hood).
-
Stir for an additional 2 hours at room temperature.
-
-
Workup:
-
Pour the reaction mixture onto crushed ice (exothermic).
-
Extract the precipitate or oil with diethyl ether (
mL). -
Extract the ether layer with 1N NaOH (to pull the acid into the aqueous phase).
-
Acidify the aqueous extract with HCl to pH 1.
-
Filter the resulting white solid precipitate.
-
-
Purification: Recrystallize from aqueous methanol or hexane.
Experimental Characterization Protocols
To validate the calculated properties, the following protocols are recommended for establishing the Experimental LogP (
Shake-Flask LogP Determination (Gold Standard)
This method directly measures the partition coefficient between n-octanol and water.[1]
Protocol:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.
-
Sample Dissolution: Dissolve ~1 mg of bicyclo[3.3.1]nonane-1-carboxylic acid in the pre-saturated n-octanol phase.
-
Partitioning: Mix equal volumes (e.g., 5 mL) of the sample-octanol solution and pre-saturated water in a glass vial.
-
Equilibration: Shake mechanically for 1 hour; centrifuge for 5 minutes to ensure complete phase separation.
-
Quantification: Analyze both phases using HPLC-UV (detection at 210 nm for the carboxyl group).
-
Calculation:
[1]
HPLC-Based LogP Estimation (High Throughput)
For rapid screening, use Reversed-Phase HPLC (RP-HPLC) correlated with known standards.[1]
-
Column: C18 derivatized silica.
-
Mobile Phase: Methanol/Water (isocratic).[1]
-
Method: Measure the retention factor (
).[1] Correlate with a calibration curve of standards (e.g., benzoic acid, toluene, adamantane-1-carboxylic acid) with known logP values.
Characterization Workflow
Caption: Decision tree for selecting between Shake-Flask (accuracy) and HPLC (speed) for lipophilicity determination.
References
-
Synthesis & Characterization: Peters, J. A., et al. "Koch-Haaf carboxylations.[1][3] Part II. Carboxylation of 1-alkylcyclohexanemethanols." The Journal of Organic Chemistry, vol. 36, no. 9, 1971.
-
Structural Analysis: Wiseman, J. R., & Pletcher, W. A.[1][4] "Synthesis of bridgehead functionalized bicyclo[3.3.1]nonanes." The Journal of Organic Chemistry, vol. 35, no. 9, 1970.
-
LogP Determination Protocol: Organization for Economic Co-operation and Development (OECD).[1] "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, 1995.
-
PubChem Compound Summary: "Bicyclo[3.3.1]nonane-1-carboxylic acid (CID 362197)."[1] National Center for Biotechnology Information.
